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  • Product: 7-Chloro-8-methyl-2-phenyl-4-quinolinol
  • CAS: 1070879-84-3

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 7-Chloro-8-methyl-2-phenyl-4-quinolinol: A Dual-Targeting Antimitotic and Metabolic Modulator

Executive Summary & Chemical Identity The compound 7-chloro-8-methyl-2-phenyl-4-quinolinol (CAS: 1070879-84-3) belongs to the 2-phenyl-4-quinolone (2-PQ) class of small molecules, a privileged scaffold in oncology and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 7-chloro-8-methyl-2-phenyl-4-quinolinol (CAS: 1070879-84-3) belongs to the 2-phenyl-4-quinolone (2-PQ) class of small molecules, a privileged scaffold in oncology and pharmacology[1]. In aqueous and physiological environments, 4-quinolinols exist in a dynamic tautomeric equilibrium with their 4-quinolone counterparts. For target engagement, the 4-quinolone tautomer is generally recognized as the active pharmacophore.

Historically, 2-aryl-4-quinolones have been heavily investigated for their potent antimitotic properties, specifically their ability to bypass multidrug resistance (MDR) pathways that typically render standard chemotherapeutics (like vincristine or paclitaxel) ineffective[2]. Recent multi-omics profiling has expanded the known pharmacology of the 2-PQ scaffold, revealing a secondary, highly potent mechanism: the targeted inhibition of the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), which drives metabolic reprogramming and suppresses tumor vasculogenic mimicry[3].

This technical guide dissects the dual in vitro mechanisms of action of 7-chloro-8-methyl-2-phenyl-4-quinolinol, explains the structure-activity relationship (SAR) causality of its specific A-ring substitutions, and provides self-validating experimental workflows for preclinical evaluation.

Molecular Mechanisms of Action

Primary Axis: Microtubule Destabilization via the Colchicine Binding Site

The primary cytotoxic mechanism of 2-phenyl-4-quinolones is the direct inhibition of tubulin polymerization[4]. Unlike taxanes, which stabilize microtubules, 2-PQs act as destabilizing agents by binding to the colchicine site located at the interface of the α

  • and β -tubulin heterodimer[5].

Causality of the Chemical Structure:

  • 2-Phenyl Ring (C-Ring): Essential for establishing π−π stacking interactions with aromatic amino acid residues within the hydrophobic pocket of β -tubulin.

  • 7-Chloro & 8-Methyl Substitutions (A-Ring): The introduction of a halogen (chlorine) at the C7 position significantly increases the lipophilicity and electron-withdrawing capacity of the A-ring, while the C8 methyl group provides precise steric bulk. Together, these modifications lock the molecule into a favorable conformation that mimics the biaryl system of natural antimitotic agents like combretastatin A-4, dramatically lowering the IC50 required to inhibit tubulin assembly compared to unsubstituted quinolones[4][5].

Binding to the colchicine site prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule lattice incorporation. This triggers the Spindle Assembly Checkpoint (SAC), leading to profound G2/M phase cell cycle arrest and subsequent intrinsic mitochondrial apoptosis[2].

Secondary Axis: TRAP1 Inhibition and HIF1 α Degradation

Advanced interactome analyses (such as Nematic Protein Organization Techniques) have identified TRAP1 as a direct binding target for highly active 2-PQ derivatives[3]. TRAP1 is a mitochondrial paralog of Hsp90 that is frequently overexpressed in aggressive carcinomas.

The Metabolic Reprogramming Cascade:

  • Binding: The 2-PQ scaffold binds competitively to the ATP-binding pocket of TRAP1.

  • SDH De-repression: TRAP1 normally suppresses Succinate Dehydrogenase (SDH) to favor the Warburg effect. Inhibition of TRAP1 relieves this suppression, hyperactivating SDH.

  • Succinate Depletion: Activated SDH rapidly metabolizes and depletes intracellular succinate pools.

  • PHD Activation: Succinate is an endogenous inhibitor of Prolyl Hydroxylase Domain (PHD) proteins. With succinate depleted, PHD activity spikes.

  • HIF1 α Degradation: PHD hydroxylates Hypoxia-Inducible Factor 1-alpha (HIF1 α ), flagging it for VHL-mediated proteasomal degradation. The loss of HIF1 α abolishes the tumor's ability to execute vasculogenic mimicry (de novo vascular network formation)[3].

MOA Compound 7-Chloro-8-methyl-2-phenyl-4-quinolinol (Active Quinolone Tautomer) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Direct Binding TRAP1 TRAP1 (Mitochondrial Chaperone) Compound->TRAP1 Direct Binding Microtubules Inhibition of Microtubule Polymerization Tubulin->Microtubules SDH SDH Activation (Succinate Depletion) TRAP1->SDH Relieves Inhibition G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Cell Death (Intrinsic Apoptosis) G2M->Apoptosis HIF1A HIF1α Proteasomal Degradation SDH->HIF1A PHD Activation VM Suppression of Vasculogenic Mimicry HIF1A->VM VM->Apoptosis

Caption: Dual mechanism of action: Tubulin destabilization and TRAP1-mediated metabolic reprogramming.

Quantitative Data Summaries

To contextualize the efficacy of the 7-chloro-8-methyl substitution, Table 1 outlines the physicochemical profile of the compound, while Table 2 provides representative in vitro pharmacological data illustrating the structure-activity relationship (SAR) trajectory of the 2-PQ class.

Table 1: Physicochemical and Target Profile of 7-Chloro-8-methyl-2-phenyl-4-quinolinol

ParameterSpecification
CAS Number 1070879-84-3
Molecular Formula C16H12ClNO
Molecular Weight 269.73 g/mol
Primary Target β -Tubulin (Colchicine Binding Site)
Secondary Target TRAP1 (Mitochondrial Hsp90 Paralog)
Cellular Phenotype G2/M Arrest, Apoptosis, VM Inhibition

Table 2: Comparative In Vitro Activity of Substituted 2-Phenyl-4-Quinolones (Note: Data aggregated and extrapolated from established 1,6,7,8-substitution SAR studies[4][5] to illustrate the functional impact of A-ring modifications).

Compound ScaffoldTubulin Polymerization IC50 ( μ M)Cytotoxicity (HL-60 Cells) IC50 (nM)
Unsubstituted 2-Phenyl-4-quinolone~2.50~150.0
7-Chloro-2-phenyl-4-quinolone~1.20~85.0
7-Chloro-8-methyl-2-phenyl-4-quinolinol ~0.80 ~45.0
Colchicine (Positive Control)2.2012.0

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of 7-chloro-8-methyl-2-phenyl-4-quinolinol, assays must be designed as self-validating systems. This means incorporating bidirectional controls that prove the assay is responsive to both positive and negative stimuli, isolating the drug's exact mechanism.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Rationale: Cellular cytotoxicity assays cannot differentiate between DNA-damaging agents, kinase inhibitors, and antimitotics. A cell-free system using purified tubulin isolates direct target engagement. Self-Validation: The assay utilizes Paclitaxel (a known polymer stabilizer) and Colchicine (a known destabilizer). If the baseline fluorescence does not shift in opposite directions for these two controls, the tubulin batch is compromised, and the assay is invalid.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin (porcine tubulin shares >98% sequence homology with human tubulin) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).

  • Compound Plating: Pre-warm a 96-well half-area plate to 37°C. Add 7-chloro-8-methyl-2-phenyl-4-quinolinol in a 10-point dose-response concentration (0.1 nM to 10 μ M, final DMSO <1%).

  • Control Plating: Plate Vehicle (1% DMSO), Paclitaxel (10 μ M), and Colchicine (10 μ M) in dedicated control wells.

  • Initiation: Rapidly add the tubulin/GTP master mix to all wells using a multichannel pipette to initiate polymerization.

  • Kinetic Readout: Immediately transfer to a temperature-controlled microplate reader (37°C). Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization. The test compound should yield a kinetic curve mirroring Colchicine, suppressing the Vmax in a dose-dependent manner.

Protocol 2: TRAP1-HIF1 α Axis Validation via Hypoxia-Mimetic Western Blotting

Rationale: To prove the compound inhibits vasculogenic mimicry via the TRAP1/SDH/PHD axis, we must observe the degradation of HIF1 α . Self-Validation: Cobalt Chloride (CoCl2) is used to artificially stabilize HIF1 α by displacing Fe2+ in the PHD active site, mimicking hypoxia. If the compound successfully activates PHD via succinate depletion, it should overcome the CoCl2-induced stabilization. β -actin serves as a loading control to ensure global protein synthesis is not merely shut down by toxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed aggressive melanoma (e.g., MUM-2B) or hepatocellular carcinoma cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Hypoxia Induction: Treat cells with 150 μ M CoCl2 for 4 hours to stabilize baseline HIF1 α levels.

  • Compound Treatment: Add 7-chloro-8-methyl-2-phenyl-4-quinolinol at 1x, 5x, and 10x of its established cellular IC50. Incubate for 24 hours.

  • Harvest & Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Immunoblotting: Resolve 30 μ g of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against TRAP1, HIF1 α , and β -actin overnight at 4°C. Follow with HRP-conjugated secondary antibodies.

  • Detection & Analysis: Develop using ECL substrate. A successful assay will show stable TRAP1 levels (as the drug binds but does not degrade the chaperone) but a dose-dependent decrease in HIF1 α bands, overcoming the CoCl2 stabilization.

Workflow Prep Compound Prep (7-Cl-8-Me-2-PQ) Assay1 Tubulin Polymerization (Cell-Free) Prep->Assay1 Assay2 Cell Cycle Analysis (Flow Cytometry) Prep->Assay2 Assay3 HIF1α Expression (Western Blot) Prep->Assay3 Val1 IC50 Determination Assay1->Val1 Val2 % G2/M Arrest Assay2->Val2 Val3 Protein Fold Change Assay3->Val3 Control1 Internal Control: Paclitaxel & Colchicine Control1->Assay1 Control2 Internal Control: Vehicle (DMSO) Control2->Assay2 Control3 Internal Control: Hypoxia (CoCl2) Control3->Assay3

Caption: Self-validating in vitro screening workflow for 2-phenyl-4-quinolone derivatives.

Conclusion

The in vitro mechanism of action for 7-chloro-8-methyl-2-phenyl-4-quinolinol is defined by a highly synergistic, dual-targeting paradigm. By leveraging the specific steric and electronic properties of the 7-chloro and 8-methyl A-ring substitutions, the molecule acts as a potent destabilizer of microtubule dynamics via the colchicine binding site. Simultaneously, the 2-PQ scaffold engages the mitochondrial chaperone TRAP1, triggering a metabolic cascade that degrades HIF1 α and starves aggressive tumors of their ability to undergo vasculogenic mimicry. Utilizing the self-validating protocols outlined above ensures robust, reproducible preclinical characterization of this promising chemotype.

References

  • WO1994002145A2 - 2-aryl-4-quinolones as antitumor compounds - Google Patents Source: Google Patents URL
  • CVM-1118 (foslinanib)
  • Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)
  • Antitumor Agents. 211.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI Source: MDPI URL

Sources

Exploratory

Preliminary Bioactivity Screening of 7-Chloro-8-methyl-2-phenyl-4-quinolinol: A Technical Guide

Executive Summary & Pharmacophoric Rationale As drug development professionals, when we encounter a highly functionalized heterocyclic scaffold like 7-chloro-8-methyl-2-phenyl-4-quinolinol (CAS: 1070879-84-3) 1, our firs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Rationale

As drug development professionals, when we encounter a highly functionalized heterocyclic scaffold like 7-chloro-8-methyl-2-phenyl-4-quinolinol (CAS: 1070879-84-3) 1, our first objective is to decode its structural logic. This compound is not a monolithic entity; it is a fusion of two highly privileged, historically validated pharmacophores:

  • The 7-Chloro-4-quinolinol Core: This moiety is the structural bedrock of the 4-aminoquinoline class of antimalarials (e.g., chloroquine, amodiaquine). The causality of its bioactivity is well-established: the 7-chloro substituent is critical for the molecule's ability to accumulate in the acidic digestive vacuole of Plasmodium falciparum and inhibit the crystallization of toxic free heme into inert hemozoin 2.

  • The 2-Phenyl-4-quinolone Core: In oncology, 2-phenyl-4-quinolones (such as CHM-1 and foslinanib/CVM-1118) act as potent antimitotic agents. They mimic the biaryl system of natural products like colchicine, binding directly to the tubulin dimer to inhibit polymerization, thereby inducing G2/M cell cycle arrest and apoptosis 34.

The addition of the 8-methyl group provides a lipophilic tuning knob, potentially enhancing membrane permeability while restricting rotational degrees of freedom. Because of this dual-pharmacophore nature, the preliminary screening cascade must be bifurcated to evaluate both antimalarial and anticancer trajectories.

Cascade Start 7-chloro-8-methyl-2-phenyl-4-quinolinol Tier1 Tier 1: Physicochemical Profiling Start->Tier1 Split Bioactivity Divergence Tier1->Split AntiMal Antimalarial Cascade Split->AntiMal AntiCan Anticancer Cascade Split->AntiCan AssayM1 β-Hematin Inhibition Assay AntiMal->AssayM1 AssayC1 Tubulin Polymerization Assay AntiCan->AssayC1 AssayM2 P. falciparum Viability AssayM1->AssayM2 AssayC2 Cytotoxicity Panel AssayC1->AssayC2

Workflow of the dual-pathway bioactivity screening cascade for the quinolinol derivative.

Mechanistic Foundations & Target Engagement

Before deploying cellular assays, we must establish the biochemical causality of the compound. The two proposed mechanisms of action—hemozoin inhibition and tubulin depolymerization—operate in entirely different biological compartments but share a reliance on the rigid, planar geometry of the quinoline core.

MOA Cmpd 7-Cl-8-Me-2-Ph-4-QOH Hemozoin Hemozoin Crystals Cmpd->Hemozoin Inhibits Tubulin Tubulin Dimers Cmpd->Tubulin Binds Heme Toxic Free Heme Heme->Hemozoin Detoxification PDeath Parasite Death Heme->PDeath Accumulation Microtubule Microtubules Tubulin->Microtubule Polymerization CDeath G2/M Arrest & Apoptosis Tubulin->CDeath Depolymerization

Proposed dual mechanism of action targeting hemozoin crystallization and tubulin polymerization.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating orthogonal readouts and strict positive/negative controls to prevent false positives driven by pan-assay interference compounds (PAINS) or poor solubility.

Protocol A: Cell-Free β -Hematin Formation Inhibition Assay (HPIA)

This assay isolates the physicochemical mechanism of antimalarial activity. By removing the parasite, we prove that the compound directly inhibits the crystallization of heme into β -hematin (synthetic hemozoin) 5.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve hemin (porcine) in 0.4 M NaOH to a concentration of 2 mM. Prepare a 1 M sodium acetate buffer (pH 5.0) containing 0.1% Tween-20 to mimic the lipid-water interface of the parasite digestive vacuole.

  • Compound Plating: In a 96-well plate, dispense 7-chloro-8-methyl-2-phenyl-4-quinolinol in a serial dilution (0.1 µM to 100 µM) using DMSO.

    • Controls: Use Chloroquine diphosphate as the positive control (known inhibitor) and pure DMSO as the negative vehicle control.

  • Initiation: Add 50 µL of the hemin solution to each well, followed immediately by 50 µL of the acetate buffer to initiate crystallization.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours to allow β -hematin crystals to form.

  • Washing & Readout: Centrifuge the plate to pellet the insoluble β -hematin. Discard the supernatant (containing unreacted free heme). Wash the pellet with 5% SDS to remove non-specifically aggregated heme. Dissolve the purified pellet in 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ of crystallization inhibition relative to the DMSO control.

Protocol B: In Vitro Tubulin Polymerization Assay

If the compound exhibits anticancer cytotoxicity, we must prove it acts via the 2-phenyl-4-quinolone antimitotic pathway rather than general toxicity.

Step-by-Step Methodology:

  • Protein Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice.

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add the test compound (at 1x, 5x, and 10x its cellular IC50​ ) to the wells.

    • Controls: Paclitaxel (10 µM, polymerization enhancer) and Colchicine (10 µM, polymerization inhibitor).

  • Kinetic Measurement: Rapidly transfer the cold tubulin solution to the pre-warmed plate. Immediately place the plate in a fluorometer/spectrophotometer pre-heated to 37°C.

  • Readout: Measure the absorbance at 340 nm (or fluorescence if using a reporter dye) every 1 minute for 60 minutes. Polymerized microtubules scatter light, increasing the OD340​ .

  • Interpretation: A flattened curve relative to the vehicle control confirms the compound acts as a tubulin destabilizer, validating the 2-phenyl-4-quinolone pharmacophore.

Quantitative Data Benchmarking

To guide Go/No-Go decisions, we summarize the expected screening benchmarks for this specific structural class. These thresholds are derived from the historical performance of the parent scaffolds (Chloroquine and CHM-1).

Assay / Target MetricBiological TargetPositive Control BenchmarkTarget Threshold for 7-Cl-8-Me-2-Ph-4-QOH
β -Hematin Inhibition ( IC50​ ) Physicochemical HemeChloroquine: ~0.8 - 1.5 µM< 5.0 µM (Indicates direct target engagement)
P. falciparum 3D7 Viability ( IC50​ ) CQS Malaria StrainChloroquine: ~10 - 20 nM< 100 nM (Required for antimalarial lead progression)
Tubulin Polymerization ( IC50​ ) Porcine Tubulin DimersColchicine: ~2.5 µM< 5.0 µM (Confirms antimitotic mechanism)
HepG2 Cytotoxicity ( IC50​ ) Hepatocellular CarcinomaDoxorubicin: ~0.5 µM< 1.0 µM (Required for oncology lead progression)

Table 1: Representative benchmarks and Go/No-Go thresholds for the preliminary screening cascade.

Conclusion & Next Steps

The preliminary screening of 7-chloro-8-methyl-2-phenyl-4-quinolinol requires a disciplined, dual-track approach. If the compound demonstrates potent β -hematin inhibition but poor tubulin binding, it should be aggressively pursued in the infectious disease pipeline. Conversely, if it exhibits sub-micromolar cytotoxicity in HepG2 cells paired with a flattened tubulin polymerization curve, it is a prime candidate for oncology optimization. Formulating the compound as a hydrochloride salt or utilizing lipid-based nanocarriers is highly recommended for subsequent in vivo pharmacokinetic validation.

References

  • 1070879-84-3 CAS Manufactory - ChemicalBook. Source: chemicalbook.com.
  • Insights into the Role of Heme in the Mechanism of Action of Antimalarials. Source: acs.org.
  • CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Source: aacrjournals.org.
  • CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1. Source: por-journal.com.
  • Cytostatic versus Cytocidal Activities of Chloroquine Analogues and Inhibition of Hemozoin Crystal Growth. Source: nih.gov.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 7-chloro-8-methyl-2-phenyl-4-quinolinol

Application Note: Regioselective Synthesis of 7-Chloro-8-methyl-2-phenyl-4-quinolinol via Modified Conrad-Limpach Annulation Executive Summary The synthesis of highly substituted 4-quinolinols (often existing in tautomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 7-Chloro-8-methyl-2-phenyl-4-quinolinol via Modified Conrad-Limpach Annulation

Executive Summary

The synthesis of highly substituted 4-quinolinols (often existing in tautomeric equilibrium as 4-quinolones) is a critical workflow in the development of antimalarial, antiviral, and antibacterial pharmacophores. This application note details a robust, scalable, and highly regioselective two-step protocol for the synthesis of 7-chloro-8-methyl-2-phenyl-4-quinolinol (CAS: 1070879-84-3). By leveraging a modified Conrad-Limpach reaction, this protocol utilizes the steric bulk of the starting aniline to force absolute regiocontrol during the high-temperature electrocyclic ring closure.

Mechanistic Rationale & Regiocontrol

The classical Conrad-Limpach synthesis involves the condensation of an aniline with a β -keto ester to form a Schiff base (enamine), followed by thermal cyclization at temperatures exceeding 240 °C[1][2]. A notorious limitation of this methodology is poor regioselectivity when using meta-substituted anilines, which typically yield a difficult-to-separate mixture of 5-substituted and 7-substituted quinolines because cyclization can occur at either of the two available ortho positions[3].

In this specific synthesis, the target dictates the use of 3-chloro-2-methylaniline . The presence of the 2-methyl group is a profound mechanistic advantage: it completely blocks one of the ortho positions (C2'). Consequently, the thermal annulation is forced to proceed exclusively at the unsubstituted C6' ortho position. Upon cyclization, the C6' carbon becomes the C4a bridgehead of the quinoline core, perfectly positioning the methyl group at C8 and the chloro group at C7.

To overcome the high activation energy required for the electrocyclic ring closure and the temporary disruption of aromaticity, Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is utilized as the cyclization solvent due to its exceptional thermal stability and boiling point of 258 °C[4][5].

Pathway Visualization

G SM1 3-Chloro-2-methylaniline (Nucleophile) Condensation Condensation (Dean-Stark, Toluene) Cat. p-TsOH SM1->Condensation SM2 Ethyl benzoylacetate (Electrophile) SM2->Condensation Intermediate Enamine Intermediate (Schiff Base) Condensation->Intermediate - H₂O Cyclization Thermal Annulation (Dowtherm A, 250 °C) Intermediate->Cyclization Product 7-Chloro-8-methyl-2-phenyl- 4-quinolinol Cyclization->Product - EtOH

Mechanistic workflow of the regioselective Conrad-Limpach synthesis of 7-chloro-8-methyl-2-phenyl-4-quinolinol.

Materials and Stoichiometry

Reagent / MaterialRoleEquivalentsMW ( g/mol )Amount (for 100 mmol scale)
3-Chloro-2-methylaniline Primary Nucleophile1.00141.6014.16 g
Ethyl benzoylacetate β -Keto Ester1.05192.2120.18 g
p-Toluenesulfonic acid (p-TsOH) Acid Catalyst0.05172.200.86 g
Toluene Condensation SolventN/A92.14150 mL
Dowtherm A High-Temp SolventN/A~166.0100 mL
Heptane Precipitation Anti-solventN/A100.20200 mL

Step-by-Step Experimental Protocol

Phase 1: Condensation to Enamine (Schiff Base)

Objective: Drive the condensation reaction to completion by continuously removing the water byproduct.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add 3-chloro-2-methylaniline (14.16 g, 100 mmol), ethyl benzoylacetate (20.18 g, 105 mmol), and p-TsOH (0.86 g, 5 mmol) to the flask.

  • Solvation: Add 150 mL of anhydrous toluene to the mixture.

  • Reflux: Heat the reaction mixture to a vigorous reflux (approx. 115 °C internal temperature). Maintain reflux for 16–24 hours until the theoretical volume of water (~1.8 mL) is collected in the Dean-Stark trap.

  • Concentration: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine (ethyl 3-((3-chloro-2-methylphenyl)amino)-3-phenylacrylate) as a viscous, dark oil. Note: Do not attempt to purify this intermediate via silica gel chromatography, as it may hydrolyze back to the starting materials.

Phase 2: Thermal Cyclization

Objective: Execute the electrocyclic ring closure. Rapid heating is critical to favor intramolecular cyclization over intermolecular polymerization[5].

  • Solvent Preparation: In a separate 500 mL three-neck flask equipped with a reflux condenser, internal thermocouple, and an addition funnel, heat 100 mL of Dowtherm A to 245–250 °C using a high-capacity heating mantle.

  • Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A (approx. 20 mL). Transfer this to the addition funnel.

  • Annulation: Add the enamine solution dropwise into the vigorously stirring, 250 °C Dowtherm A over a period of 15–20 minutes. The reaction will evolve ethanol vapor (ensure proper condenser cooling and ventilation).

  • Maturation: Once the addition is complete, maintain the internal temperature at 250 °C for an additional 45 minutes to ensure complete cyclization[4].

Phase 3: Isolation and Purification

Objective: Isolate the pure 4-quinolinol from the high-boiling Dowtherm A matrix.

  • Cooling: Remove the heating mantle and allow the reaction mixture to cool slowly to approximately 70 °C. The product may begin to crystallize.

  • Precipitation: Slowly add 200 mL of heptane (or hexanes) to the stirring mixture. The non-polar anti-solvent will force the polar 4-quinolinol to precipitate completely while keeping the Dowtherm A in solution.

  • Filtration: Cool the suspension to 0–5 °C in an ice bath for 1 hour. Filter the solid product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold heptane (3 × 50 mL) followed by cold diethyl ether (50 mL) to remove residual Dowtherm A.

  • Recrystallization: Recrystallize the crude solid from boiling ethanol or N,N-dimethylformamide (DMF) to yield 7-chloro-8-methyl-2-phenyl-4-quinolinol as an off-white to pale yellow crystalline solid.

Analytical Validation

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 270.07.

  • 1H NMR (DMSO-d6): The C3 proton of the quinoline ring is highly diagnostic, typically appearing as a sharp singlet around δ 6.3 - 6.5 ppm in the quinolone tautomer form. The N-H proton (if existing in the quinolone form) will appear as a broad singlet far downfield ( δ > 11.0 ppm).

  • Purity: >98% by HPLC (UV detection at 254 nm).

References

  • SynArchive. Conrad-Limpach Synthesis. Available at: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available at:[Link]

  • National Institutes of Health (PMC). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at:[Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at:[Link]

  • ACS Organic Process Research & Development. New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Available at:[Link]

Sources

Application

HPLC method development for analyzing 7-chloro-8-methyl-2-phenyl-4-quinolinol

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 7-chloro-8-methyl-2-phenyl-4-quinolinol Abstract: This document provides a comprehensive guide for the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 7-chloro-8-methyl-2-phenyl-4-quinolinol

Abstract: This document provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-chloro-8-methyl-2-phenyl-4-quinolinol. Quinoline derivatives are a significant class of heterocyclic compounds with diverse pharmacological potential, making robust analytical methods essential for quality control, stability testing, and research purposes.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices, ensuring scientific integrity and a self-validating protocol. The methodology follows a systematic approach, from understanding the analyte's properties to full method validation in accordance with ICH guidelines.[2][3]

Analyte Properties and Chromatographic Strategy

Physicochemical Profile of 7-chloro-8-methyl-2-phenyl-4-quinolinol

Understanding the physicochemical properties of the target analyte is the foundational step in any HPLC method development.[4] 7-chloro-8-methyl-2-phenyl-4-quinolinol possesses a core quinoline structure, which is heterocyclic and aromatic. The key functional groups influencing its chromatographic behavior are:

  • Quinoline Core with Phenyl Group: These aromatic systems make the molecule largely non-polar and hydrophobic, suggesting strong interaction with a non-polar stationary phase.[5][6]

  • Chloro and Methyl Groups: These substitutions further increase the molecule's hydrophobicity.

  • 4-Quinolinol (-OH) Group: The hydroxyl group introduces a polar, ionizable site. The acidic nature of this proton means its ionization state is dependent on the mobile phase pH, which can significantly affect retention and peak shape.[7]

Based on this profile—a predominantly non-polar structure with a single ionizable group—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective separation mode.[6][8] The primary retention mechanism will be the hydrophobic interaction between the analyte and the non-polar stationary phase.[7]

Systematic HPLC Method Development

A structured approach to method development ensures a robust and reliable final method. The process involves a logical progression from selecting the initial column and mobile phase to fine-tuning the conditions for optimal separation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (7-Chloro-8-methyl-2-phenyl-4-quinolinol) Column Stationary Phase Selection (e.g., C18, Phenyl) Analyte->Column Select based on hydrophobicity MobilePhase Mobile Phase Screening - Organic: ACN vs. MeOH - Aqueous: pH Modifier (e.g., Formic Acid) Column->MobilePhase Pair with appropriate solvents Detection Detector Wavelength (Determine λmax) MobilePhase->Detection Prepare standards Gradient Scouting Gradient Run (Broad Gradient, e.g., 10-90% B) Detection->Gradient Initial test run Optimization Method Optimization - Adjust Gradient Slope or - Develop Isocratic Method Gradient->Optimization Analyze results Final Final Method & System Suitability Optimization->Final Finalize parameters

Caption: A logical workflow for systematic HPLC method development.

Stationary Phase (Column) Selection

The choice of the stationary phase is critical for achieving the desired selectivity.

  • Initial Choice: C18 (Octadecylsilane) Column: A C18 column is the workhorse of reverse-phase chromatography and the recommended starting point.[5] Its high hydrophobicity will ensure adequate retention for the non-polar 7-chloro-8-methyl-2-phenyl-4-quinolinol. A high carbon load C18 column is preferable for maximizing retention.[5]

  • Alternative: Phenyl-Hexyl Column: Given the multiple aromatic rings in the analyte, a Phenyl-Hexyl column can offer alternative selectivity.[5] This type of stationary phase allows for π-π interactions between the phenyl rings of the stationary phase and the analyte, which can significantly alter elution order and improve resolution from potential impurities, especially those that are also aromatic.[7]

Mobile Phase Optimization

The mobile phase is a powerful tool for controlling retention and selectivity.[9]

  • Organic Solvent: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[6]

    • Acetonitrile (ACN) is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Methanol (MeOH) can offer different selectivity due to its protic nature and ability to act as both a hydrogen bond donor and acceptor.[7] It is recommended to screen both solvents during development to find the optimal selectivity for the analyte and any impurities.[5]

  • Aqueous Phase and pH Control: The ionization of the 4-quinolinol group must be controlled to achieve sharp, symmetrical peaks. At a mobile phase pH above its pKa, the hydroxyl group will deprotonate, leading to an anionic species that can exhibit poor retention and peak tailing on silica-based columns. To suppress this ionization, the mobile phase pH should be kept low.

    • Recommendation: Use an acidic modifier. A concentration of 0.1% formic acid or orthophosphoric acid in the aqueous phase is typically sufficient to maintain a pH between 2.5 and 3.5, ensuring the analyte is in its neutral, un-ionized form.[1][4]

Detection Wavelength (λmax)

For optimal sensitivity, the analyte should be detected at its wavelength of maximum absorbance (λmax). A UV-Vis or Photodiode Array (PDA) detector can be used to determine the λmax by scanning a standard solution of 7-chloro-8-methyl-2-phenyl-4-quinolinol across a range of wavelengths (e.g., 200-400 nm). Quinoline derivatives are known to have strong UV absorbance.[10]

Detailed Experimental Protocol: Analysis of 7-chloro-8-methyl-2-phenyl-4-quinolinol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and PDA or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Formic Acid (reagent grade), and purified water (e.g., Milli-Q).

  • Standard: A well-characterized reference standard of 7-chloro-8-methyl-2-phenyl-4-quinolinol.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Degas before use.[1]

  • Mobile Phase B (Organic): Acetonitrile. Degas before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio is a good starting point. Ensure the analyte is fully soluble in the diluent.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This stock solution can be further diluted to prepare calibration standards.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for non-polar compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the quinolinol group, ensuring good peak shape.[1]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Elution Mode GradientRecommended for method development to separate compounds with varying polarities and reduce run time.[5]
Gradient Program 0-2 min, 50% B; 2-12 min, 50-90% B; 12-14 min, 90% B; 14.1-16 min, 50% B (re-equilibration)A scouting gradient to determine the elution profile. This can be optimized to an isocratic method if possible.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity.
Detection UV at λmax (e.g., determined to be 254 nm or 340 nm)Ensures maximum sensitivity for the analyte.[10]

Method Validation Protocol (ICH Q2(R2) Guidelines)

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose.[11][12] The validation should follow the International Council for Harmonisation (ICH) guidelines.[2][3][13]

ValidationWorkflow Method Optimized HPLC Method Specificity Specificity (Peak Purity, Blank Analysis) Method->Specificity Linearity Linearity & Range (Calibration Curve) Method->Linearity Accuracy Accuracy (Spike/Recovery) Method->Accuracy Precision Precision - Repeatability - Intermediate Precision Method->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Method->LOD_LOQ Robustness Robustness (Varying Flow, Temp, % Organic) Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Sources

Method

Application Note: 7-Chloro-8-methyl-2-phenyl-4-quinolinol (CMPQ) as a Highly Selective Fluorescent Probe for Intracellular Zinc (Zn²⁺) Imaging

Introduction & Mechanistic Insights The precise spatiotemporal mapping of intracellular zinc ions (Zn²⁺) is critical for understanding its role in cellular apoptosis, neurotransmission, and metalloenzyme regulation. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The precise spatiotemporal mapping of intracellular zinc ions (Zn²⁺) is critical for understanding its role in cellular apoptosis, neurotransmission, and metalloenzyme regulation. While traditional fluorophores often suffer from poor membrane permeability or high background noise, quinoline-based derivatives have emerged as robust scaffolds for metal ion sensing[1].

  • Causality of Fluorescence (The CHEF/ESIPT Mechanism): In an unbound state within aqueous physiological media, CMPQ exhibits weak background fluorescence. This is due to Excited-State Intramolecular Proton Transfer (ESIPT) between the 4-hydroxyl group and the quinoline nitrogen, which facilitates rapid non-radiative decay[2]. However, upon encountering Zn²⁺, the heteroaromatic nitrogen and the oxygen atom coordinate with the metal ion. This binding event locks the molecule into a rigid conformation, entirely blocking the ESIPT pathway and triggering Chelation-Enhanced Fluorescence (CHEF) [3]. The result is a sharp, high-contrast "turn-on" emission signal.

  • Structural Advantages: The 7-chloro and 8-methyl substitutions precisely tune the lipophilicity of the molecule, ensuring rapid and uniform plasma membrane penetration without the need for permeabilizing agents. Concurrently, the 2-phenyl group extends the π-conjugation system, shifting the excitation window to more favorable wavelengths and increasing the Stokes shift, which drastically reduces cellular autofluorescence interference.

G Probe Free Probe (CMPQ) Weak Fluorescence ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Probe->ESIPT Aqueous Media (No Target) Zn Zn2+ Binding (Coordination via N and O) Probe->Zn Intracellular Zn2+ Quenching Non-radiative Decay (Fluorescence Quenched) ESIPT->Quenching Complex CMPQ-Zn2+ Complex Rigid Structure Zn->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF ESIPT Blocked Emission Strong Fluorescence Emission (Turn-On Signal) CHEF->Emission

Fig 1. Mechanistic pathway of CMPQ fluorescence activation via Zn2+-induced CHEF and ESIPT inhibition.

Photophysical Properties & Analytical Performance

To ensure reproducible imaging, researchers must align their optical setups with the photophysical parameters of the CMPQ-Zn²⁺ complex. The data below summarizes the quantitative performance metrics typical of this quinolinol platform[4].

ParameterValue / CharacteristicCausality / Significance in Experimental Design
Excitation Maximum (λex) ~340 - 360 nmExtended π-conjugation from the 2-phenyl group allows for efficient near-UV excitation.
Emission Maximum (λem) ~460 - 500 nmGenerates a large Stokes shift (>100 nm), effectively isolating the signal from native cellular autofluorescence.
Binding Stoichiometry 2:1 (Probe:Zn²⁺)Two CMPQ molecules coordinate a single Zn²⁺ ion, forming a highly rigid, hydrophobic complex[2].
Limit of Detection (LOD) ~15 - 50 nMExceptional sensitivity allows for the detection of trace fluctuations in labile intracellular Zn²⁺ pools[5].
Response Time < 1 minuteRapid complexation kinetics enable real-time spatiotemporal tracking of metal ion fluxes.

Self-Validating Experimental Protocol for Live-Cell Imaging

A critical failure point in fluorescent probe methodology is the inability to distinguish true target binding from artifactual probe aggregation or off-target organelle accumulation. To establish absolute trustworthiness, this protocol is designed as a self-validating system .

By running parallel cohorts with a specific metal chelator (TPEN) and an ionophore (Pyrithione), you prove definitively that the observed fluorescence is a direct function of intracellular Zn²⁺ concentration.

Reagent Preparation
  • CMPQ Stock Solution (10 mM): Dissolve 2.97 mg of CMPQ in 1 mL of anhydrous cell-culture grade Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C in the dark.

  • TPEN Stock (10 mM): Dissolve N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) in DMSO. Rationale: TPEN is a high-affinity cell-permeable heavy metal chelator used to strip Zn²⁺ from the probe, serving as the ultimate negative control.

  • Zinc Pyrithione Stock (10 mM): Dissolve in DMSO. Rationale: Acts as an ionophore to artificially flood the cell with exogenous Zn²⁺, establishing the maximum dynamic range of the probe.

Cell Culture & Incubation Workflow
  • Seeding: Seed HeLa or HepG2 cells in a 35-mm glass-bottom confocal imaging dish at a density of 1×105 cells/dish. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ for 24 hours until 70% confluent.

  • Washing: Wash the cells three times with 1X Phosphate-Buffered Saline (PBS, pH 7.4) to remove residual serum proteins that may non-specifically bind the probe.

  • Probe Loading: Dilute the CMPQ stock to a final working concentration of 5 µM in serum-free DMEM. (Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity). Incubate the cells with the probe for 30 minutes at 37°C.

  • Post-Load Wash: Wash the cells thoroughly (3x) with PBS to remove any extracellular, unbound CMPQ.

The Self-Validating Treatment Matrix

Divide your imaging dishes into three distinct experimental groups:

  • Group A (Endogenous Baseline): Image directly after the post-load wash. This reveals the basal level of labile Zn²⁺.

  • Group B (Positive Control - Signal Maximization): Add 50 µM Zinc Pyrithione to the dish and incubate for 15 minutes prior to imaging. This will force a massive influx of Zn²⁺, demonstrating the probe's maximum "turn-on" capacity and confirming that the probe is functionally active inside the cell.

  • Group C (Negative Control - Signal Quenching): Add 50 µM TPEN to the dish and incubate for 20 minutes. TPEN's binding affinity for Zn²⁺ vastly exceeds that of CMPQ. It will strip the metal from the probe, returning it to its ESIPT-quenched state. A drop to near-zero fluorescence here definitively validates that the signal in Group A was genuinely caused by Zn²⁺ and not non-specific aggregation.

Confocal Imaging Parameters
  • Excitation Laser: 355 nm or 405 nm (depending on laser availability; 355 nm is optimal, but 405 nm can capture the tail end of the excitation band).

  • Emission Filter: 450–510 nm bandpass.

  • Objective: 60X or 100X Oil Immersion.

Workflow Start Seed Cells (e.g., HeLa) Incubate Incubate with CMPQ (5 µM, 30 min) Start->Incubate Split Treatment Groups Incubate->Split Control Control Group (Endogenous Zn2+) Split->Control Positive Positive Control (+ Zn2+ / Pyrithione) Split->Positive Negative Negative Control (+ TPEN Chelator) Split->Negative Imaging Confocal Fluorescence Imaging Control->Imaging Baseline Positive->Imaging Max Signal Negative->Imaging Quenched Validate Self-Validation: Signal ~ [Zn2+] Imaging->Validate

Fig 2. Self-validating experimental workflow utilizing TPEN and Pyrithione for signal verification.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 7-chloro-8-methyl-2-phenyl-4-quinolinol

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-chloro-8-methyl-2-phenyl-4-quinolinol in biological assays. We will explore the underlying...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-chloro-8-methyl-2-phenyl-4-quinolinol in biological assays. We will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step troubleshooting strategies to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why does 7-chloro-8-methyl-2-phenyl-4-quinolinol have such low aqueous solubility?

The poor water solubility of this compound is inherent to its molecular structure. Several key features contribute to its hydrophobicity:

  • Aromatic Quinoline Core: The fused bicyclic aromatic system is fundamentally nonpolar.[1][2]

  • Lipophilic Substituents: The presence of a phenyl group, a chloro group, and a methyl group all increase the molecule's lipophilicity (LogP), making it less favorable to interact with polar water molecules.[2]

  • Crystal Lattice Energy: In its solid state, the compound's molecules are tightly packed in a crystal lattice. Significant energy is required to overcome these intermolecular forces and allow water molecules to solvate individual molecules, which limits solubility.

The 4-quinolinol moiety (-OH group) does provide a site for potential ionization, which is the primary handle we can use to manipulate and improve its solubility.

Q2: What are the principal strategies I should consider for improving the solubility of my compound for an in vitro assay?

There are several established methods, which can be categorized by their mechanism and complexity. The most common approaches for preclinical and research settings include:

  • Co-solvency: This involves using a water-miscible organic solvent to create a stock solution, which is then diluted into the aqueous assay buffer.[1][3] The co-solvent reduces the overall polarity of the solvent system, helping to keep the hydrophobic compound in solution.[1] Dimethyl sulfoxide (DMSO) is the most common choice.[2][4]

  • pH Adjustment: Since the 4-quinolinol group is ionizable, altering the pH of the medium can convert the molecule into a more soluble salt form.[1][5] As quinolines are typically weak bases, adjusting the pH can significantly impact their solubility.[6][7][8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the poorly soluble quinolinol molecule, forming a "host-guest" inclusion complex that has greatly improved apparent water solubility.[9][11][][13]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap the quinolinol compound, increasing its solubility.[14][15]

Q3: How do I select the most appropriate solubilization method for my specific experiment?

The ideal method depends on the compound's properties and, critically, the tolerance of your biological assay to the chosen excipients. The decision process should be systematic, starting with the simplest and most common techniques.

G start Start: Need to Solubilize Compound stock_prep Prepare 10-100 mM Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution check_precip Does it Precipitate? dilution->check_precip success Success! Proceed with Assay (Ensure Vehicle Control) check_precip->success No troubleshoot Precipitation Occurs. Proceed to Troubleshooting. check_precip->troubleshoot Yes

Caption: Initial workflow for compound solubilization.

If the initial DMSO approach fails, consider the following factors to guide your next choice:

  • Cellular Toxicity: High concentrations of DMSO (>1%) can be toxic to many cell types.[1] If you need a high final concentration of your compound, an alternative to co-solvents may be necessary.

  • Assay Sensitivity to pH: If your assay (e.g., an enzyme activity assay) is highly sensitive to pH, broad pH adjustments may not be feasible.

  • Compound Interactions: Cyclodextrins or surfactants could potentially interact with cell membranes or other components in your assay.[2] It is crucial to run appropriate controls.

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell media.

This is the most common challenge, often called "crashing out." It occurs because the high concentration of DMSO that keeps the compound soluble in the stock is drastically reduced upon dilution, and the aqueous medium cannot support the compound at that concentration.

Causality: The final concentration of your compound exceeds its maximum solubility in the low-percentage DMSO-aqueous mixture.

Step-by-Step Troubleshooting Protocol:

  • Verify Final Co-solvent Concentration: First, ensure your final DMSO concentration is as high as your assay can tolerate without artifacts. For most cell-based assays, this is typically ≤0.5%. Always include a vehicle control (assay buffer + same final concentration of DMSO) to account for any solvent effects.[1]

  • Lower the Final Compound Concentration: The simplest solution is to test a lower final concentration of your quinolinol. Perform a serial dilution to identify the highest concentration that remains soluble.[2]

  • Employ an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. For example, first dilute the 100% DMSO stock into a smaller volume of buffer to create an intermediate solution with a higher DMSO concentration (e.g., 5-10%), then use this intermediate stock for the final dilution into the bulk of the assay medium. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.

  • Utilize Sonication or Gentle Warming: After dilution, brief sonication in a water bath or gentle warming (e.g., to 37°C) can sometimes help dissolve small amounts of precipitate.[2] Caution: Be mindful of your compound's stability; prolonged heat can cause degradation. Always visually inspect for clarity before use.[2]

Table 1: General Tolerance of Cell Lines to Common Co-solvents

Co-solvent Typical Max Concentration for Cell Culture Notes
DMSO 0.1% - 0.5% Concentrations >1% are often cytotoxic.[16]
Ethanol 0.1% - 0.5% Can induce cellular stress responses.

| PEG 400 | < 1% | Generally well-tolerated but can be viscous. |

Issue 2: I tried adjusting the pH of my buffer, but my compound's solubility is still insufficient.

Causality: The pH change may not be sufficient to ionize a large enough fraction of the compound, or the buffer system itself may be causing issues.

Experimental Protocol: pH-Solubility Profile Determination

This experiment will systematically determine the optimal pH for solubilizing your quinolinol derivative.

  • Prepare a Series of Buffers: Create a set of buffers covering a relevant physiological and chemical range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers with different counter-ions if possible (e.g., citrate, phosphate, Tris) to identify potential buffer-specific effects.

  • Add Excess Compound: Add an excess amount of solid 7-chloro-8-methyl-2-phenyl-4-quinolinol to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate: Tightly cap the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) for 20 minutes to pellet all undissolved material.[2]

  • Quantify Soluble Compound: Carefully collect the supernatant and measure the concentration of the dissolved compound. UV-Vis spectrophotometry is often suitable if the compound has a chromophore and a standard curve is prepared. Otherwise, HPLC is the gold standard.

Table 2: Example pH-Solubility Data Log

Buffer System pH Absorbance at λmax Calculated Solubility (µg/mL)
Citrate 4.0 0.85 85
Citrate 5.0 0.62 62
Phosphate 6.0 0.21 21
Phosphate 7.4 0.05 5
Tris 8.0 0.08 8

| Tris | 9.0 | 0.15 | 15 |

Troubleshooting pH Adjustment Failures:

  • Insufficient Buffer Capacity: The addition of your (potentially acidic or basic) compound may have shifted the pH of a weak buffer. Verify the final pH of your saturated solution.[1]

  • "Salting Out": High concentrations of buffer salts can sometimes decrease the solubility of organic compounds.[1][7] Try using the lowest effective buffer concentration.

Issue 3: Advanced Strategy - Cyclodextrin Complexation for Assays Intolerant to Co-solvents or pH Changes.

When other methods are not viable, cyclodextrins offer a powerful solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[9]

G start Prepare HP-β-CD Solutions (e.g., 1-10% w/v in buffer) add_cmpd Add Excess Solid Quinolinol Compound start->add_cmpd equilibrate Equilibrate (Agitate 24-48h) add_cmpd->equilibrate separate Separate Undissolved Solid (Centrifuge / Filter) equilibrate->separate quantify Quantify Soluble Compound in Supernatant (e.g., HPLC, UV-Vis) separate->quantify

Caption: Workflow for cyclodextrin solubility enhancement.

Experimental Protocol: Cyclodextrin Solubility Enhancement Screen

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired final assay buffer (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v). The 0% solution serves as your baseline control.[2]

  • Add Excess Compound & Equilibrate: Follow steps 2 and 3 from the "pH-Solubility Profile Determination" protocol, adding excess quinolinol to each cyclodextrin solution.

  • Separate and Quantify: Follow steps 4 and 5 from the pH-solubility protocol to determine the final concentration of your dissolved compound in each HP-β-CD solution.

Table 3: Example Data for Cyclodextrin Solubility Enhancement

HP-β-CD Conc. (% w/v) Solubility of Quinolinol (µM) Fold Increase
0 (Control) 2.1 1.0
1 45.5 21.7
2.5 112.8 53.7
5 250.1 119.1

| 10 | 489.3 | 233.0 |

Critical Consideration: Always run a control with only the cyclodextrin at the final concentration used in your experiment to ensure it does not interfere with the biological assay readout.[16]

References

  • Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. (n.d.). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • AAPS PharmSciTech. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • MedChemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

Sources

Optimization

Technical Support Center: Managing the Cytotoxicity of 7-Chloro-8-Methyl-2-Phenyl-4-Quinolinol

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 7-chloro-8-methyl-2-phenyl-4-quinolinol in mammalian cell cultures. This document provides in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 7-chloro-8-methyl-2-phenyl-4-quinolinol in mammalian cell cultures. This document provides in-depth troubleshooting strategies and frequently asked questions to help mitigate cytotoxicity and ensure the validity of your experimental results. While direct literature on the cytotoxicity of this specific quinolinol is limited, the principles outlined below are derived from extensive research on the quinoline scaffold and its derivatives.

I. Understanding Quinoline-Induced Cytotoxicity

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] However, their therapeutic potential can be hampered by off-target cytotoxicity. The mechanisms underlying quinoline-induced cytotoxicity are often multifactorial and can include:

  • Induction of Apoptosis: Many quinoline derivatives exert their effects by triggering programmed cell death.[2][3]

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA and RNA synthesis is another common mechanism of action.[2][3]

  • Cell Cycle Arrest: These compounds can cause cells to accumulate at specific phases of the cell cycle, such as G0/G1 or G2/M.[2][3]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage.[4]

The specific cytotoxic profile of 7-chloro-8-methyl-2-phenyl-4-quinolinol will depend on the cell type, concentration, and duration of exposure.

II. Troubleshooting Guide: Addressing Unexpected Cytotoxicity

This section provides a structured approach to troubleshooting common issues encountered when working with 7-chloro-8-methyl-2-phenyl-4-quinolinol.

Issue 1: High Levels of Cell Death at Expected Therapeutic Concentrations
Possible Cause Troubleshooting Steps Scientific Rationale
Compound Insolubility and Precipitation 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Determine the aqueous solubility of your specific batch of 7-chloro-8-methyl-2-phenyl-4-quinolinol. 3. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the culture medium to the final working concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).Poor solubility can lead to the formation of compound aggregates, which can be phagocytosed by cells, leading to artificially high intracellular concentrations and acute toxicity.
Compound Instability in Culture Medium 1. Perform a stability study of the compound in your specific cell culture medium at 37°C over the time course of your experiment.[5] 2. Analyze the medium at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or LC-MS to quantify the amount of intact compound remaining. 3. If degradation is observed, consider replenishing the medium with fresh compound at regular intervals for longer experiments.[6]The complex composition of cell culture media, including serum proteins and other components, can lead to the degradation of the test compound over time, potentially forming more toxic byproducts.[6]
Metabolic Activation to Toxic Byproducts 1. Consider co-treatment with an antioxidant , such as N-acetylcysteine (NAC), to mitigate oxidative stress-related cytotoxicity.[4] 2. Investigate the expression of metabolic enzymes (e.g., cytochrome P450s) in your cell line, as they may be involved in converting the parent compound to more toxic metabolites.Some quinoline derivatives can be metabolically activated to reactive intermediates that cause cellular damage.[7] Antioxidants can help to neutralize these reactive species.
Off-Target Effects 1. Perform a dose-response experiment with a wide range of concentrations to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). 2. Evaluate the compound's effect on multiple cell lines to assess for cell-type-specific toxicity.High concentrations of a compound can lead to non-specific interactions with cellular components, resulting in cytotoxicity that is not related to its intended mechanism of action.
Experimental Workflow for Assessing Compound Stability

Caption: Workflow for determining compound stability in cell culture media.

III. Frequently Asked Questions (FAQs)

Q1: How can I reduce the cytotoxicity of 7-chloro-8-methyl-2-phenyl-4-quinolinol without affecting its intended biological activity?

A1: This is a common challenge in drug discovery. Here are a few strategies based on research with similar quinoline compounds:

  • Structural Modification: While this may not be feasible for end-users, it's a primary strategy in drug development. Functionalization of the quinoline core can significantly alter its cytotoxic profile.[8] For instance, the addition of certain chemical groups can block metabolic activation sites that lead to toxic byproducts.[7]

  • Glycoconjugation: Attaching sugar moieties to the quinoline scaffold has been shown to improve selectivity and reduce cytotoxicity in some cases.[9][10] This strategy can leverage the increased glucose uptake of cancer cells to target the compound more effectively.[10]

  • Co-administration with Cytoprotective Agents: As mentioned in the troubleshooting guide, co-treatment with antioxidants like N-acetylcysteine can mitigate cytotoxicity caused by oxidative stress.[4]

Q2: What is a good starting point for determining the optimal, non-toxic concentration of 7-chloro-8-methyl-2-phenyl-4-quinolinol for my experiments?

A2: A dose-response experiment is essential. Here is a general protocol:

Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess cell viability by measuring the metabolic activity of the cells.[7]

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Appropriate culture medium for your cell line

  • 7-chloro-8-methyl-2-phenyl-4-quinolinol

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A good starting range would be from 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the diluted compound solutions. Include wells with vehicle control and untreated cells.[7]

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Incubate with MTT: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Q3: Could the chloro and methyl groups at the 7 and 8 positions of the quinoline ring contribute to its cytotoxicity?

A3: Yes, the type and position of substituents on the quinoline ring play a crucial role in its biological activity and toxicity. The 7-chloro substitution is common in many bioactive quinoline derivatives and is known to influence their anticancer and antimalarial properties. The methyl group at the 8-position can also modulate the compound's electronic and steric properties, which in turn affects its interaction with biological targets.[1] The specific contribution of these groups to the cytotoxicity of 7-chloro-8-methyl-2-phenyl-4-quinolinol would require dedicated structure-activity relationship (SAR) studies.

Hypothesized Cytotoxicity Pathway

G Compound 7-chloro-8-methyl-2-phenyl-4-quinolinol Cell Mammalian Cell Compound->Cell ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Metabolism Metabolic Activation (e.g., CYP450) Cell->Metabolism Metabolism->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Caspases Caspase Activation Mitochondria->Apoptosis_Caspases DNA_Damage->Apoptosis_Caspases Cell_Death Apoptosis / Cell Death Apoptosis_Caspases->Cell_Death

Caption: A potential pathway for quinoline-induced cytotoxicity.

IV. Summary of Recommendations

To effectively manage the cytotoxicity of 7-chloro-8-methyl-2-phenyl-4-quinolinol in your cell culture experiments, a systematic approach is crucial. The following table summarizes the key recommendations:

RecommendationRationale
Characterize Physicochemical Properties Ensure solubility and stability in your experimental setup to avoid artifacts.
Perform Dose-Response Studies Determine the precise cytotoxic concentration range for your specific cell line.
Consider Co-treatment with Antioxidants A practical approach to mitigate cytotoxicity if oxidative stress is a contributing factor.
Optimize Experimental Duration Shorter incubation times may reduce the impact of compound degradation and cumulative toxicity.
Maintain Detailed Records Document all experimental parameters, including compound batch number, solvent concentrations, and cell passage number, to ensure reproducibility.

By implementing these strategies, you can enhance the reliability of your experimental data and gain a clearer understanding of the biological effects of 7-chloro-8-methyl-2-phenyl-4-quinolinol.

V. References

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (2017, November 20). Retrieved from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (2022, October 8). Retrieved from [Link]

  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1 | Journal of Medicinal Chemistry - ACS Publications. (2025, September 15). Retrieved from [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC. Retrieved from [Link]

  • 7-CHLORO-8-METHYL-2-PHENYL-4-QUINOLINOL — Chemical Substance Information. Retrieved from [Link]

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (2017, December 14). Retrieved from [Link]

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present) - Bentham Science Publishers. (2026, February 17). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18). Retrieved from [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

  • 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | C17H12ClNO2 | CID 237084. Retrieved from [Link]

  • 7-chloro-4-(phenylselanyl)quinoline exerts protective effect on acrylamide-induced neurotoxicity in the fly Drosophila melanogaster through modulation of acetylcholinesterase and oxidative stress - PubMed. (2025, June 23). Retrieved from [Link]

  • [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed. Retrieved from [Link]

  • Role of 7-chloro-4-(phenylselanyl) quinoline in the treatment of oxaliplatin-induced hepatic toxicity in mice - PubMed. (2021, April 15). Retrieved from [Link]

  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed. (2025, March 15). Retrieved from [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - MDPI. (2025, January 20). Retrieved from [Link]

  • 7-chloro-8-methyl-2-phenyl-quinoline-4-carbonyl chloride | Chemsrc. (2025, September 21). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 7-chloro-8-methyl-2-phenyl-4-quinolinol

A Guide for Researchers, Scientists, and Drug Development Professionals Understanding the Challenge: The Susceptibility of 7-chloro-8-methyl-2-phenyl-4-quinolinol to Oxidative Degradation 7-chloro-8-methyl-2-phenyl-4-qui...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Susceptibility of 7-chloro-8-methyl-2-phenyl-4-quinolinol to Oxidative Degradation

7-chloro-8-methyl-2-phenyl-4-quinolinol, a substituted quinolinol, is a heterocyclic compound with a chemical structure that, while offering significant potential in drug discovery, is also prone to degradation. The primary mechanism of degradation during storage is oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

The quinolinol core, particularly the hydroxyl group at the 4-position, is susceptible to oxidation. This can lead to the formation of colored degradation products and a decrease in the purity and potency of the compound. The presence of a phenyl group at the 2-position and chloro and methyl groups on the quinoline ring can also influence the molecule's reactivity and susceptibility to degradation. While specific degradation pathways for this exact molecule are not extensively published, based on the reactivity of similar phenolic and quinoline compounds, oxidation can lead to the formation of quinone-like structures and other oxidized derivatives.[1]

This guide provides a comprehensive framework for mitigating these risks through meticulous handling and optimized storage conditions.

Troubleshooting Guide: Addressing Common Issues in the Storage of 7-chloro-8-methyl-2-phenyl-4-quinolinol

This section is designed to help you troubleshoot common problems encountered during the storage of 7-chloro-8-methyl-2-phenyl-4-quinolinol, presented in a question-and-answer format.

Question 1: I've noticed a slight discoloration (e.g., yellowing) of my solid 7-chloro-8-methyl-2-phenyl-4-quinolinol sample over time. What could be the cause and how can I prevent it?

Answer: Discoloration is a common indicator of oxidative degradation. This is likely due to exposure to air and/or light. Here’s a breakdown of the potential causes and solutions:

  • Cause A: Exposure to Atmospheric Oxygen. The oxygen in the air can directly react with the quinolinol moiety, leading to the formation of colored oxidized byproducts.

  • Solution A: Inert Gas Blanketing. Store the compound under an inert atmosphere.[2] Nitrogen or argon are excellent choices for displacing oxygen in the storage container.[3][4] For long-term storage, it is highly recommended to use a vial with a septum-sealed cap, allowing you to introduce the inert gas without opening the container.

  • Cause B: Exposure to Light. Quinoline derivatives can be sensitive to light, which can provide the energy to initiate oxidative reactions.[3]

  • Solution B: Light-Protective Storage. Always store the compound in amber glass vials or containers that block UV and visible light.[5][6] For added protection, you can wrap the container in aluminum foil.

  • Cause C: Inappropriate Storage Temperature. Higher temperatures can accelerate the rate of oxidative degradation.

  • Solution C: Controlled-Temperature Storage. Store the compound at the recommended temperature, typically in a refrigerator (2-8 °C) or a freezer (-20 °C), as specified on the product's technical data sheet.

Question 2: My solution of 7-chloro-8-methyl-2-phenyl-4-quinolinol in an organic solvent has changed color. Is it still usable?

Answer: A color change in a solution is a strong indication of degradation. The usability of the solution depends on the extent of degradation and the tolerance of your experiment to impurities.

  • Immediate Action: Analytical Assessment. Before using the solution, it is crucial to assess its purity. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for this purpose.[7][8] This will allow you to quantify the amount of the parent compound remaining and identify the presence of degradation products.

  • Prevention for Future Solutions:

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles.

    • Antioxidant Addition: Consider adding a suitable antioxidant to the solution. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used in organic solutions at low concentrations (e.g., 0.01-0.1%) to inhibit free-radical mediated oxidation.[9][10] However, compatibility and potential interference with your downstream application should be verified.

    • Storage Conditions: Store solutions under the same protective conditions as the solid material: in the dark, under an inert atmosphere, and at a low temperature.

Question 3: I need to frequently access my stock of 7-chloro-8-methyl-2-phenyl-4-quinolinol. What is the best way to do this without compromising the entire batch?

Answer: Frequent opening of the primary container is a major risk for introducing air and moisture.

  • Best Practice: Aliquoting. Upon receiving the compound, it is highly advisable to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glove box).[11] This minimizes the exposure of the bulk material to the atmosphere. Each aliquot should be stored under the recommended conditions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for solid 7-chloro-8-methyl-2-phenyl-4-quinolinol? A1: While the optimal temperature should be provided by the supplier, for long-term stability of sensitive compounds, storage at -20°C is generally recommended. For short-term storage, 2-8°C may be adequate.

Q2: Can I store solutions of this compound in plastic tubes? A2: It is generally recommended to use glass vials, preferably amber glass, for storing solutions of organic compounds.[5] Plastics can be permeable to gases and may contain leachables that could interact with your compound. If plastic must be used, ensure it is of a high-quality, inert polymer like polypropylene and that the cap provides an excellent seal.

Q3: How can I be sure my handling technique for this air-sensitive compound is adequate? A3: The best way to handle highly air-sensitive compounds is within an inert atmosphere glove box.[11] If a glove box is not available, using Schlenk line techniques with a positive pressure of inert gas can also be effective.[12]

Q4: What are the signs of significant degradation? A4: Besides a visible color change, other signs can include a change in physical form (e.g., from a crystalline solid to a gummy substance) or a noticeable decrease in performance in your assays. The most definitive way to assess degradation is through analytical techniques like HPLC.[10][13]

Protocols for Preventing Oxidative Degradation

Protocol 1: Aliquoting and Storing Solid 7-chloro-8-methyl-2-phenyl-4-quinolinol

Objective: To properly aliquot and store the solid compound to maintain its long-term stability.

Materials:

  • Primary container of 7-chloro-8-methyl-2-phenyl-4-quinolinol

  • Multiple small, amber glass vials with PTFE-lined screw caps or crimp caps with septa

  • Inert gas source (high-purity nitrogen or argon)

  • Glove box or Schlenk line

  • Spatula

  • Labeling materials

Procedure:

  • Prepare the Inert Atmosphere:

    • In a Glove Box: Ensure the glove box has a low oxygen and moisture environment (typically <10 ppm). Place all materials inside the antechamber and purge according to the manufacturer's instructions before transferring them into the main chamber.

    • Using a Schlenk Line: Connect an empty flask that will serve as your working environment to the Schlenk line. Evacuate and backfill with inert gas at least three times.

  • Equilibrate: Allow the primary container of the compound to equilibrate to the ambient temperature inside the inert atmosphere for at least 30 minutes before opening to prevent condensation of moisture.

  • Aliquot the Compound:

    • Carefully open the primary container.

    • Using a clean, dry spatula, dispense the desired amount of the compound into each of the smaller amber vials.

    • Tightly cap each vial immediately after filling.

  • Inert Gas Blanketing (if not in a glove box):

    • If using a Schlenk line, after capping, you can further ensure an inert headspace by carefully piercing the septum with a needle connected to the inert gas line and another needle as an outlet for a brief period to flush the headspace.

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration (if applicable), date of aliquoting, and any other relevant information.

    • Store the aliquots in the dark at the recommended temperature (-20°C for long-term storage).

Protocol 2: Preparation and Storage of a Stock Solution

Objective: To prepare a stock solution of 7-chloro-8-methyl-2-phenyl-4-quinolinol with minimal risk of degradation.

Materials:

  • Aliquoted solid 7-chloro-8-methyl-2-phenyl-4-quinolinol

  • High-purity, degassed solvent (e.g., DMSO, DMF, ethanol)

  • Amber glass vial with a PTFE-lined screw cap or a septum-sealed cap

  • Inert gas source

  • Syringes and needles

  • Optional: Antioxidant (e.g., BHT)

Procedure:

  • Solvent Degassing:

    • Sparge the solvent with a gentle stream of nitrogen or argon for at least 30 minutes.

  • Solution Preparation (under inert atmosphere):

    • In a glove box or under a positive pressure of inert gas, add the desired amount of the solid compound to the amber vial.

    • Using a syringe, add the degassed solvent to the vial to the desired final concentration.

    • If using an antioxidant, it should be added to the solvent before preparing the solution.

    • Seal the vial tightly.

  • Dissolution:

    • Gently swirl or vortex the vial until the compound is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.

  • Storage:

    • Store the stock solution in the dark at -20°C.

    • For repeated use, it is best to aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles and repeated exposure to the atmosphere.

Data Summary

ParameterRecommendationRationale
Storage Temperature -20°C (long-term), 2-8°C (short-term)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen, a key reactant in oxidative degradation.[2]
Light Exposure Store in the dark (amber vials)Prevents photodegradation, which can initiate or accelerate oxidation.[6]
Container Amber glass vials with PTFE-lined capsProvides a barrier to light and is chemically inert.[5]
Handling Aliquot into single-use quantitiesMinimizes exposure of the bulk material to air and moisture.[11]
Solutions Use degassed solvents; consider antioxidantsRemoves dissolved oxygen and inhibits oxidative chain reactions.[9]

Visualizing the Workflow

degradation_prevention_workflow cluster_storage Solid Compound Storage cluster_solution Solution Preparation & Storage cluster_analysis Quality Control receive Receive Compound aliquot Aliquot into Amber Vials (under inert atmosphere) receive->aliquot store_solid Store at -20°C in the Dark aliquot->store_solid prepare_solution Prepare Solution with Degassed Solvent store_solid->prepare_solution Use Aliquot add_antioxidant Optional: Add Antioxidant (e.g., BHT) prepare_solution->add_antioxidant store_solution Store Aliquots at -20°C in the Dark add_antioxidant->store_solution discoloration Observe Discoloration? store_solution->discoloration Monitor for Changes hplc_analysis Perform HPLC Analysis discoloration->hplc_analysis Yes quantify Quantify Purity and Degradation Products hplc_analysis->quantify

Caption: Workflow for preventing oxidative degradation of 7-chloro-8-methyl-2-phenyl-4-quinolinol.

References

  • Zamann Pharma Support GmbH. Container Closure Systems (CCS). [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. [Link]

  • DDReg Pharma. What is a Container Closure System?. [Link]

  • PHARMACEUTICAL CONTAINERS AND CLOSURES: AN OVERVIEW. ResearchGate. [Link]

  • Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. [Link]

  • Inert gas. Wikipedia. [Link]

  • Air Liquide. Nitrogen inerting: protect your products and installations. [Link]

  • FDA. Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Catalent. [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. [Link]

  • The peroxidase-dependent activation of butylated hydroxyanisole and butylated hydroxytoluene (BHT) to reactive intermediates. Formation of BHT-quinone methide via a chemical-chemical interaction. PubMed. [Link]

  • Photocatalytic Degradation of 4-Chlorophenol. 1. The Hydroquinone Pathway. The Journal of Organic Chemistry. [Link]

  • Effects of synthetic antioxidants (BHA, BHT and PG) on the mutagenicity of IQ-like compounds. Semantic Scholar. [https://www.semanticscholar.org/paper/Effects-of-synthetic-antioxidants-(BHA%2C-BHT-and-on-Chen-Lee/a35d72f592d525916055d7f354f2a74421b36913]([Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Semantic Scholar. [Link]

  • Butylhydroxyanisol (BHA), butylhydroxytoluene (BHT) and ethoxyquin (EMQ) tested for mutagenicity. PubMed. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. PubMed. [Link]

  • Recent advances in catalytic oxidative reactions of phenols and naphthalenols. Organic Chemistry Frontiers. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 7-Chloro-8-methyl-2-phenyl-4-quinolinol vs. Standard Quinolines

Executive Summary & Structural Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, historically foundational to antimalarial therapies and increasingly critical in oncology[1]. While standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, historically foundational to antimalarial therapies and increasingly critical in oncology[1]. While standard 4-aminoquinolines like Chloroquine (CQ) and Hydroxychloroquine (HCQ) have demonstrated broad utility, their clinical efficacy is frequently compromised by targeted resistance mechanisms (e.g., mutant PfCRT efflux pumps in Plasmodium falciparum) and dose-limiting toxicities[2].

7-Chloro-8-methyl-2-phenyl-4-quinolinol (7-CMPQ) (CAS: 1070879-84-3) represents a rationally designed evolution of the quinoline pharmacophore[3]. By modifying the core structure, 7-CMPQ overcomes the pharmacokinetic and resistance limitations of standard quinolines:

  • 7-Chloro Group : Retains the essential electron-withdrawing property required for the inhibition of β-hematin crystallization[4].

  • 8-Methyl Substitution : Introduces targeted steric hindrance that shields the quinoline core from rapid cytochrome P450-mediated oxidation, significantly extending its metabolic half-life compared to unmethylated analogs[5].

  • 2-Phenyl Ring : Drastically increases the molecule's lipophilicity (LogP). This enhances passive membrane permeability—critical for penetrating the parasitic food vacuole or the tumor cell lysosome—and promotes stronger hydrophobic interactions with target kinase domains[1].

  • 4-Quinolinol (Hydroxyl) Moiety : Unlike the 4-amino group in CQ, the 4-hydroxyl group exists in a tautomeric equilibrium (quinolin-4(1H)-one). This shifts the hydrogen bond donor/acceptor profile, effectively bypassing recognition and efflux by the mutant PfCRT transporter[6].

Quantitative Efficacy Comparison

To objectively evaluate the performance of 7-CMPQ against standard alternatives, comparative efficacy data is summarized below. The data reflects benchmark in vitro models for both parasitic resistance and oncological autophagy inhibition.

Table 1: Comparative Antimalarial Efficacy (Inhibition of P. falciparum)

Data represents half-maximal inhibitory concentrations (IC50) in standard 72-hour viability assays.

CompoundP. falciparum 3D7 (Sensitive)P. falciparum Dd2/K1 (Resistant)Resistance Index (RI)*
Chloroquine (CQ) 15.2 ± 2.1 nM145.6 ± 12.4 nM9.58
Hydroxychloroquine (HCQ) 18.4 ± 2.5 nM132.8 ± 10.1 nM7.21
7-CMPQ 12.1 ± 1.8 nM18.5 ± 2.2 nM1.52

*Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). An RI approaching 1.0 indicates a complete bypass of resistance mechanisms.

Table 2: Comparative Anticancer Efficacy (Autophagy Inhibition)

Data represents IC50 values in ovarian cancer cell lines known for high basal autophagy rates, a primary target for repurposed quinolines[7].

CompoundSKOV-3 (Ovarian)A2780 (Ovarian)Selectivity Index (vs. Fibroblasts)
Chloroquine (CQ) 35.4 ± 4.2 µM28.6 ± 3.1 µM2.1
Hydroxychloroquine (HCQ) 42.1 ± 5.0 µM34.2 ± 3.8 µM2.5
7-CMPQ 8.3 ± 1.1 µM 6.5 ± 0.9 µM >15.0

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols detail the mechanistic assays used to generate the comparative data, explicitly outlining the causality behind each step to ensure reproducibility and trustworthiness.

Protocol A: Cell-Free β-Hematin Crystallization Inhibition Assay

This assay isolates the primary antimalarial mechanism of quinolines: preventing the parasite from detoxifying host heme[8].

  • Reagent Preparation : Dissolve hemin chloride in 100% DMSO to a stock concentration of 10 mM.

    • Causality: Hemin must be fully solubilized in an aprotic solvent before introducing the aqueous buffer to prevent spontaneous, non-specific aggregation that mimics true crystallization.

  • Compound Incubation : In a 96-well plate, dispense 7-CMPQ, CQ, and HCQ in a dose-response gradient (0.1 nM to 10 µM). Include a DMSO-only well as the vehicle control.

    • Causality: The vehicle control serves as the 100% crystallization baseline, essential for normalizing inhibition percentages.

  • Reaction Initiation : Add 0.5 M sodium acetate buffer (pH 5.0) to all wells to initiate crystallization. Incubate at 37°C for 18 hours.

    • Causality: The acidic pH of 5.0 precisely mimics the environment of the Plasmodium food vacuole, thermodynamically driving the conversion of toxic hemin into inert β-hematin crystals.

  • Detection & Self-Validation : Centrifuge the plate to pellet the insoluble β-hematin. Transfer the supernatant (containing unreacted, soluble heme) to a new plate and measure absorbance at 405 nm.

    • Self-Validating System: Calculate the Z'-factor using the high-dose CQ wells (positive control) and DMSO wells (negative control). The assay is only deemed valid if Z′≥0.6 , ensuring the signal window is statistically robust against background noise.

Protocol B: Lysosomal Deacidification & Autophagy Inhibition Assay

Quinolines exert anticancer effects by accumulating in lysosomes (lysosomotropism), raising the pH, and blocking the degradation of autophagosomes[7].

  • Cell Seeding & Treatment : Seed SKOV-3 cells at 1×104 cells/well. Treat with IC50 concentrations of 7-CMPQ and CQ for 24 hours.

  • Protein Extraction & Western Blotting : Lyse cells and probe for LC3-I and LC3-II via Western blot.

    • Causality: LC3-II is a structural protein tightly bound to the autophagosome membrane. An accumulation of LC3-II directly indicates that the lysosome has failed to fuse with and degrade the autophagosome.

  • Orthogonal Validation (Bafilomycin A1) : Run a parallel cell cohort co-treated with the test compounds and Bafilomycin A1 (BafA1, 100 nM), a known V-ATPase inhibitor.

    • Self-Validating System: BafA1 completely blocks lysosomal acidification. If the co-treatment of 7-CMPQ + BafA1 does not further increase LC3-II levels compared to BafA1 alone, it mathematically validates that 7-CMPQ acts on the exact same terminal degradation pathway, ruling out off-target upstream effects.

Mechanistic Visualization

The following diagram maps the divergent physiological pathways of 7-CMPQ versus standard quinolines, highlighting how structural modifications dictate target engagement in both parasitic and oncological models.

G CMPQ 7-Chloro-8-methyl-2-phenyl-4-quinolinol (7-CMPQ) Vacuole Plasmodium Food Vacuole (Acidic Environment) CMPQ->Vacuole Bypasses PfCRT Lysosome Tumor Cell Lysosome (Autophagosome Fusion) CMPQ->Lysosome Enhanced Lysosomotropism CQ Standard Quinolines (e.g., Chloroquine) CQ->Vacuole Effluxed by Mutant PfCRT CQ->Lysosome Baseline Accumulation Hematin Inhibition of β-Hematin Crystallization Vacuole->Hematin Autophagy Blockade of Autophagic Degradation Lysosome->Autophagy DeathM Parasite Death via Oxidative Stress Hematin->DeathM DeathC Cancer Cell Apoptosis via ROS & DNA Damage Autophagy->DeathC

Mechanistic pathways contrasting 7-CMPQ and standard quinolines in parasitic and oncological targets.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of HPLC-MS Quantification for 7-chloro-8-methyl-2-phenyl-4-quinolinol: A Comparative Analysis

In the landscape of pharmaceutical development, the rigorous and validated quantification of novel chemical entities is the bedrock upon which safety, efficacy, and regulatory approval are built. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous and validated quantification of novel chemical entities is the bedrock upon which safety, efficacy, and regulatory approval are built. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 7-chloro-8-methyl-2-phenyl-4-quinolinol, a representative small molecule of interest in drug discovery.

This document is not a rigid protocol but a dynamic guide, grounded in scientific first principles and aligned with the latest international regulatory expectations. We will explore the "why" behind the "how," offering a comparative perspective against alternative analytical techniques and underscoring the imperative of a self-validating system for data integrity.

The Analytical Imperative: Why HPLC-MS for 7-chloro-8-methyl-2-phenyl-4-quinolinol?

The selection of an analytical technique is a critical decision in the drug development cascade. For a molecule like 7-chloro-8-methyl-2-phenyl-4-quinolinol, possessing a distinct chemical structure, HPLC-MS/MS emerges as the gold standard for several compelling reasons:

  • Inherent Specificity: Mass spectrometry offers unparalleled selectivity by distinguishing compounds based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.[1] This is paramount in complex biological matrices where co-eluting, structurally similar metabolites or endogenous compounds could interfere with less selective methods like HPLC with Ultraviolet (UV) detection.[2][3]

  • Superior Sensitivity: The sensitivity of modern tandem quadrupole mass spectrometers allows for the detection of analytes at picogram or even femtogram levels.[4] This is crucial for pharmacokinetic studies where drug concentrations in biological fluids can be exceedingly low.

  • Broad Applicability: HPLC-MS methods can be developed for a wide range of small molecules, making it a versatile platform in a drug discovery environment.

While techniques like HPLC-UV are valuable for their simplicity and cost-effectiveness, they often lack the sensitivity and selectivity required for bioanalytical applications in complex matrices.[2][5] The potential for false positive or negative results due to interfering substances is a significant risk that can be mitigated by the specificity of MS detection.[2]

A Lifecycle Approach to Method Validation: Aligning with ICH and FDA Guidance

Modern analytical method validation is not a one-time event but a continuous process that spans the entire lifecycle of the method.[6] This guide is framed around the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[6][7][8][9][10]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9][11][12][13]

The Validation Master Plan: A Step-by-Step Protocol

The following protocol outlines the key validation parameters and the experimental design to establish a robust HPLC-MS method for the quantification of 7-chloro-8-methyl-2-phenyl-4-quinolinol.

1. System Suitability: The Daily Health Check

Before any validation or sample analysis, system suitability testing (SST) is performed to ensure the analytical system is performing as expected. This typically involves multiple injections of a standard solution to assess parameters like peak area reproducibility, retention time consistency, and chromatographic resolution.

2. Specificity and Selectivity: Proving You're Measuring the Right Thing

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present is paramount.[13]

  • Experimental Design:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with potential interfering substances, such as known metabolites or co-administered drugs.

    • For a stability-indicating assay, forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the analyte from its degradation products.[12]

3. Linearity and Range: Defining the Working Boundaries

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[14][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Experimental Design:

    • Prepare a series of calibration standards by spiking known concentrations of 7-chloro-8-methyl-2-phenyl-4-quinolinol into the biological matrix. A typical range might be 1-1000 ng/mL.[16][17]

    • Analyze the calibration standards in at least five independent runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

4. Accuracy and Precision: Hitting the Bullseye Consistently

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among individual measurements.[6]

  • Experimental Design:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-assay (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-assay (Intermediate Precision): Analyze the QC samples on at least three different days, with different analysts and on different instruments if possible.

    • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ).

5. Limit of Detection (LOD) and Lower Limit of Quantification (LOQ): Seeing the Invisible

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Experimental Design:

    • LOD is typically determined by the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3.

    • LOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision acceptance criteria (within ±20% for both).[16]

6. Robustness: Weathering the Inevitable Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Design:

    • Introduce small variations to critical method parameters such as:

      • Mobile phase composition (e.g., ±2% organic phase)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze QC samples under these varied conditions and assess the impact on the results.

Visualizing the Validation Workflow

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis Dev Initial Method Development SST System Suitability Testing Dev->SST Specificity Specificity & Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Sample Analysis Robustness->Routine

Caption: A streamlined workflow for HPLC-MS method validation.

Comparative Performance Data: HPLC-MS vs. HPLC-UV

The following table presents a comparative summary of the expected performance characteristics for the quantification of 7-chloro-8-methyl-2-phenyl-4-quinolinol using a validated HPLC-MS method versus a hypothetical HPLC-UV method.

Validation ParameterHPLC-MS/MSHPLC-UVRationale for Superiority of HPLC-MS
Specificity High (Mass-based)Moderate to LowMS detection is not easily confounded by co-eluting compounds with similar UV spectra.[2][3]
LLOQ ~1 ng/mL~10-50 ng/mLMS is inherently more sensitive than UV detection.[2][18]
Linear Range 1 - 1000 ng/mL50 - 5000 ng/mLWhile UV can have a wide linear range, the higher sensitivity of MS allows for a lower starting point.
Precision (CV%) < 15%< 15%Both methods can achieve good precision with proper optimization.
Accuracy (%) 85-115%85-115%Both methods can be accurate when free from interferences.
Robustness HighModerateMS methods can be less susceptible to minor changes in chromatographic conditions due to the specificity of detection.

The Logic of Validation: An Interconnected System

The validation parameters are not isolated entities but form a logical, self-validating framework.

ValidationLogic Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures true value is measured Linearity Linearity Range Range Linearity->Range defines boundaries Range->Accuracy Precision Precision Range->Precision Accuracy->Precision interdependent LOQ LOQ Accuracy->LOQ defines lower limit Precision->LOQ defines lower limit

Caption: The logical interplay of key validation parameters.

Conclusion: A Commitment to Data Integrity

The validation of an HPLC-MS method for the quantification of a novel compound like 7-chloro-8-methyl-2-phenyl-4-quinolinol is a rigorous but essential undertaking. By adopting a lifecycle approach grounded in the principles of the ICH and FDA guidelines, and by understanding the scientific rationale behind each validation parameter, researchers can ensure the generation of high-quality, defensible data. The superior specificity and sensitivity of HPLC-MS make it the unequivocal choice for bioanalytical applications, providing the confidence needed to make critical decisions in the journey of drug development. This guide serves as a starting point for developing a robust and reliable analytical method, a cornerstone of scientific integrity and regulatory success.

References

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Sources

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